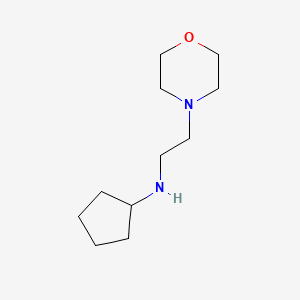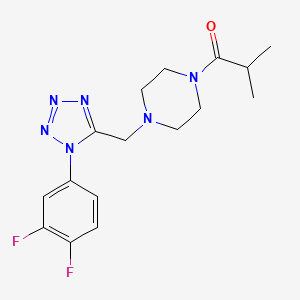
1-(4-((1-(3,4-ジフルオロフェニル)-1H-テトラゾール-5-イル)メチル)ピペラジン-1-イル)-2-メチルプロパン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one is a synthetic compound primarily characterized by its unique structure, consisting of a tetrazole ring bonded to a difluorophenyl group, a piperazine moiety, and a ketone group
科学的研究の応用
Chemistry: 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one is used in the development of new synthetic methodologies and as an intermediate in the synthesis of more complex molecules. Its diverse reactivity provides a valuable platform for exploring novel reaction pathways.
Biology: This compound serves as a probe in biochemical studies to investigate protein-ligand interactions, enzyme kinetics, and receptor binding affinities. Its structure allows it to interact with biological macromolecules, providing insights into molecular mechanisms.
Medicine: In medicinal chemistry, 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one is investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anti-inflammatory activities. Its unique structure can be tailored to enhance specific biological activities, leading to the development of new drug candidates.
Industry: The compound's stability and reactivity make it suitable for use in various industrial applications, such as the production of specialty chemicals, agrochemicals, and materials science.
準備方法
Synthetic routes and reaction conditions: The synthesis of 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one can be approached through a multi-step process:
Starting Materials: The preparation begins with commercially available 3,4-difluoroaniline and suitable tetrazole precursors.
Formation of Tetrazole Ring: The tetrazole ring is typically synthesized through cycloaddition reactions involving azides and nitriles under controlled conditions, often utilizing catalysts or specific reagents.
Formation of Piperazine Derivative: The piperazine moiety is incorporated by reacting the intermediate tetrazole with piperazine derivatives, leading to the formation of the desired piperazine-substituted tetrazole intermediate.
Introduction of Ketone Group: Finally, the ketone functional group is introduced through an acylation reaction using suitable acylating agents, yielding the final compound.
Industrial production methods: In industrial settings, the synthesis of 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one can be optimized through scalable processes that emphasize cost-effectiveness and safety. Continuous flow synthesis, automated reaction monitoring, and advanced purification techniques are often employed to achieve high yields and purity.
Types of reactions it undergoes:
Oxidation: This compound may undergo oxidation reactions at the tetrazole ring or other susceptible sites, often resulting in the formation of corresponding oxides.
Reduction: Reduction reactions can target the ketone group, converting it into an alcohol or other reduced forms.
Substitution: The presence of the piperazine and difluorophenyl groups allows for nucleophilic substitution reactions, enabling functionalization at various positions.
Common reagents and conditions used in these reactions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under mild to moderate conditions.
Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.
Major products formed from these reactions:
Oxidation: Oxides or hydroxylated derivatives.
Reduction: Alcohol or alkane derivatives.
Substitution: Various substituted derivatives depending on the nucleophiles employed.
作用機序
The mechanism by which 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one exerts its effects involves interactions with specific molecular targets and pathways. Its binding to proteins or receptors can modulate their activity, leading to downstream effects. The tetrazole ring and difluorophenyl group play crucial roles in its binding affinity and specificity, influencing the compound's pharmacodynamics and pharmacokinetics.
類似化合物との比較
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one stands out due to its unique combination of structural features. Similar compounds include:
1-(4-(phenyl)-1H-tetrazol-5-yl)piperazin-1-yl derivatives: These lack the difluorophenyl substitution, affecting their reactivity and binding properties.
1-(3,4-difluorophenyl)piperazin-1-yl derivatives: These lack the tetrazole ring, influencing their pharmacological profiles.
Other tetrazole-containing piperazines: Variations in the substituents on the tetrazole ring and piperazine moiety can significantly impact their chemical behavior and applications.
By combining the tetrazole ring, difluorophenyl group, and piperazine moiety, 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one offers a distinctive profile that can be leveraged for various scientific and industrial applications.
特性
IUPAC Name |
1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N6O/c1-11(2)16(25)23-7-5-22(6-8-23)10-15-19-20-21-24(15)12-3-4-13(17)14(18)9-12/h3-4,9,11H,5-8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAISQKVQZCECAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2403481.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide](/img/structure/B2403482.png)
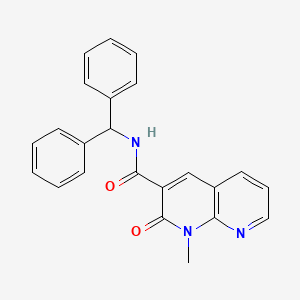
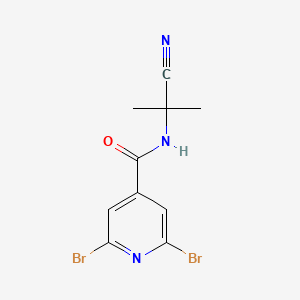
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2403488.png)
![Ethyl 7-ethoxy-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2403490.png)
![7-Fluoro-3-[[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2403491.png)
![(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2403492.png)
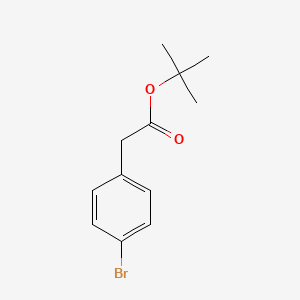
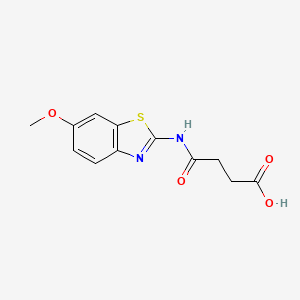
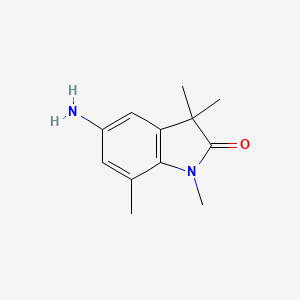
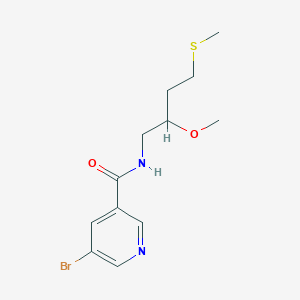
![5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2403498.png)
